Calleryanin

Description

Primary Botanical Sources within the Rosaceae Family

The Rosaceae family, a large and diverse group of flowering plants, is the principal source of Calleryanin. This compound has been identified in various genera within this family, indicating a specific biosynthetic pathway present in these plants.

The Callery pear, Pyrus calleryana, is a species of pear tree native to East Asia. It is renowned for its prolific spring blossoms and has been widely cultivated as an ornamental tree. Phytochemical investigations of Pyrus calleryana have led to the isolation and structural elucidation of this compound. This compound is a significant component of the tree's chemical profile. The Callery pear and its various cultivars, such as the 'Bradford' pear, are considered primary sources of this phenolic glycoside. The tree's native range spans across China, Japan, Korea, Taiwan, and Vietnam.

Beyond Pyrus calleryana, this compound has been isolated from other species within the Pyrus genus. Research has indicated its presence in various pear species, suggesting it may be a characteristic compound of this genus.

The compound has also been identified in the genus Prunus, which belongs to the same Rosaceae family. The Prunus genus is extensive and includes a wide array of fruit-bearing trees and shrubs such as plums, cherries, peaches, nectarines, apricots, and almonds. The detection of this compound in this genus highlights a shared biochemical trait with the Pyrus genus.

The Maloideae subfamily, to which Pyrus belongs, is a significant group within the Rosaceae family. This subfamily includes a variety of commercially important fruit trees like apples and pears. The presence of this compound is not limited to the Pyrus genus but is also found in other genera within Maloideae. This suggests that the genetic and enzymatic machinery for this compound biosynthesis is likely conserved across multiple genera in this subfamily.

Detection in Diverse Plant Families (e.g., Asteraceae)

Currently, there is no scientific literature available that documents the detection of this compound in the Asteraceae family. Phytochemical studies of various Asteraceae species have identified a wide range of other compounds, but not this compound.

Intravarietal and Intervarietal Variation in this compound Accumulation

While there is documented genetic diversity among different cultivars of Pyrus calleryana, specific quantitative data on the intravarietal and intervarietal variation in this compound accumulation is not extensively available in the current scientific literature. Different cultivars, being genetically distinct, may exhibit variations in the biosynthesis and accumulation of phenolic glycosides like this compound. However, detailed comparative studies measuring the precise concentrations of this compound across these varieties are limited.

Spatial and Temporal Variability of this compound Content in Plant Tissues

Detailed studies focusing specifically on the spatial and temporal variability of this compound content in the tissues of Pyrus calleryana or other source plants are not widely documented. General studies on other plant species have shown that the concentration of phenolic compounds can vary significantly between different plant organs (such as leaves, stems, roots, and fruits) and can also fluctuate based on the developmental stage of the plant and seasonal changes. It is plausible that this compound content also follows such patterns, but specific research data is required for confirmation.

Data Tables

Table 1: Primary Botanical Sources of this compound

| Family | Subfamily | Genus | Species |

| Rosaceae | Maloideae | Pyrus | Pyrus calleryana |

| Rosaceae | Maloideae | Pyrus | Other Pyrus species |

| Rosaceae | Amygdaloideae | Prunus | Various Prunus species |

Compound Names Mentioned

this compound

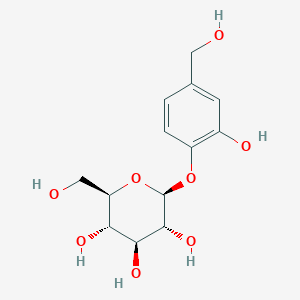

Structure

3D Structure

Properties

Molecular Formula |

C13H18O8 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H18O8/c14-4-6-1-2-8(7(16)3-6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1 |

InChI Key |

AWHHJEGHYHOVRN-UJPOAAIJSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Engineering of Calleryanin

Characterization of Precursor Compounds and Their Derivatization

The biosynthesis of calleryanin begins with precursors derived from the phenylpropanoid pathway. The core structure of this compound consists of a p-hydroxybenzyl alcohol aglycone linked to a glucose molecule. The journey to these precursors starts with the amino acid L-phenylalanine.

The initial steps are catalyzed by a series of well-characterized enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce p-coumaric acid.

4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

From the central intermediate, p-coumaroyl-CoA, the pathway to p-hydroxybenzyl alcohol is thought to proceed through a series of derivatization steps. One proposed route involves the chain-shortening of the propenyl side chain of p-coumaric acid. This process is believed to involve hydration and retro-aldol cleavage reactions, although the specific enzymes catalyzing these steps in the context of p-hydroxybenzyl alcohol formation are not yet fully elucidated.

An alternative and more extensively studied pathway to C6-C1 phenolic compounds like p-hydroxybenzoic acid, a likely precursor to p-hydroxybenzyl alcohol, involves a CoA-dependent, β-oxidative pathway. In cell-free extracts of Lithospermum erythrorhizon cell cultures, p-coumaroyl-CoA is converted to p-hydroxybenzoyl-CoA nih.govsemanticscholar.orgnih.gov. This intermediate is then likely hydrolyzed by a thioesterase to yield p-hydroxybenzoic acid nih.govnih.gov.

The subsequent derivatization steps to form the p-hydroxybenzyl alcohol aglycone are hypothesized to involve two reduction steps:

Reduction to p-hydroxybenzaldehyde: p-Hydroxybenzoic acid is likely reduced to p-hydroxybenzaldehyde. This reaction would be catalyzed by a carboxylate reductase or a similar enzyme.

Reduction to p-hydroxybenzyl alcohol: The final step in the formation of the aglycone is the reduction of p-hydroxybenzaldehyde to p-hydroxybenzyl alcohol. This is likely carried out by an alcohol dehydrogenase. An NAD-dependent p-hydroxybenzaldehyde dehydrogenase has been characterized in hairy root cultures of Daucus carota, which catalyzes the reverse reaction, the oxidation of p-hydroxybenzaldehyde to p-hydroxybenzoic acid researchgate.netwikipedia.orgepa.gov. It is plausible that a related enzyme with reductase activity is involved in the biosynthesis of p-hydroxybenzyl alcohol.

The other key precursor for this compound biosynthesis is the sugar moiety, which is derived from primary metabolism in the form of UDP-glucose.

Enzymology of Glycosidic Linkage Formation

The final step in the biosynthesis of this compound is the formation of a glycosidic bond between the p-hydroxybenzyl alcohol aglycone and a glucose molecule. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large and diverse family of enzymes in plants that play a crucial role in the glycosylation of a wide array of secondary metabolites frontiersin.orgebi.ac.ukmdpi.com. This process enhances the water solubility, stability, and transport of these compounds within the plant.

The specific UGT responsible for the glycosylation of p-hydroxybenzyl alcohol to form this compound has not yet been definitively identified and characterized. However, based on studies of other phenolic glycosides, the reaction mechanism would involve the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the hydroxyl group of p-hydroxybenzyl alcohol.

Plant UGTs often exhibit substrate promiscuity, meaning they can act on a range of related acceptor molecules. For instance, a UDP-glucose:p-hydroxymandelonitrile-O-glucosyltransferase from Sorghum bicolor was found to also utilize benzyl alcohol as a substrate, albeit at a lower rate than its primary substrate uq.edu.au. This suggests that a UGT with primary activity towards a different, but structurally similar, substrate might be responsible for this compound biosynthesis. The identification and characterization of the specific UGT involved in this compound formation is an important area for future research.

Intermediates and Branch Points within Phenylpropanoid Metabolism

The biosynthesis of this compound represents a specific branch of the complex phenylpropanoid pathway. The key branch point for the synthesis of the p-hydroxybenzyl alcohol aglycone occurs at the level of p-coumaroyl-CoA. This intermediate stands at a metabolic crossroads, leading to the biosynthesis of a multitude of other important plant compounds.

From p-coumaroyl-CoA, metabolic flux can be directed towards:

Lignin biosynthesis: Through a series of reductions and modifications, p-coumaroyl-CoA is a precursor to the monolignols that polymerize to form lignin.

Flavonoid biosynthesis: Condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA is the entry point into the flavonoid biosynthetic pathway, leading to the production of anthocyanins, flavonols, and other related compounds.

Stilbene biosynthesis: In some plants, p-coumaroyl-CoA can be condensed with malonyl-CoA by stilbene synthase to produce stilbenes.

The diversion of p-coumaroyl-CoA towards the biosynthesis of p-hydroxybenzoic acid and subsequently p-hydroxybenzyl alcohol constitutes a less ubiquitous branch of the phenylpropanoid pathway. The intermediates in this branch are believed to be p-hydroxybenzoyl-CoA, p-hydroxybenzoic acid, and p-hydroxybenzaldehyde. The regulation of enzyme activity at this branch point is critical in determining the metabolic flux towards this compound production versus other phenylpropanoid-derived compounds.

Elucidation of Biosynthetic Gene Clusters and Enzymes

In many microorganisms and some plants, the genes encoding the enzymes for a specific biosynthetic pathway are often physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC) nih.govnih.govyoutube.comyoutube.com. This co-localization facilitates the coordinated regulation and inheritance of the entire pathway.

To date, a specific BGC for this compound biosynthesis has not been identified. The genes encoding the enzymes of the general phenylpropanoid pathway (PAL, C4H, 4CL) are typically not found in a single cluster in plants. However, it is possible that the genes for the later, more specific steps of p-hydroxybenzyl alcohol formation and its subsequent glycosylation could be clustered.

The elucidation of the complete biosynthetic pathway at the genetic level would involve the identification and functional characterization of the following key enzymes:

The enzyme(s) responsible for the conversion of p-coumaroyl-CoA to p-hydroxybenzoic acid.

The carboxylate reductase that converts p-hydroxybenzoic acid to p-hydroxybenzaldehyde.

The alcohol dehydrogenase that reduces p-hydroxybenzaldehyde to p-hydroxybenzyl alcohol.

The specific UDP-glucosyltransferase that glycosylates p-hydroxybenzyl alcohol to form this compound.

Modern approaches such as comparative genomics, transcriptomics of this compound-producing plants, and co-expression analysis can be powerful tools to identify candidate genes for these enzymatic steps. Once identified, the function of these genes can be verified through heterologous expression in microbial or plant systems and in vitro enzyme assays.

Cell Suspension Culture Systems for Investigating this compound Biosynthesis

Plant cell suspension cultures are a valuable tool for studying the biosynthesis of secondary metabolites in a controlled environment, independent of the complex interactions present in a whole plant mdpi.comnih.govnih.govmdpi.comresearchgate.net. These systems allow for the manipulation of culture conditions, such as nutrient media composition, phytohormone levels, and the application of elicitors, to investigate their effects on the production of specific compounds.

While no studies have been published that specifically focus on the investigation of this compound biosynthesis using cell suspension cultures, this in vitro system holds significant promise for this purpose. The establishment of cell suspension cultures from a this compound-producing plant would provide a platform to:

Trace the biosynthetic pathway: By feeding the cultures with labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-phenylalanine or p-coumaric acid) and analyzing the resulting labeled intermediates and final product, the biosynthetic route to this compound can be definitively elucidated.

Identify and characterize enzymes: Cell cultures can be a rich source of the enzymes involved in this compound biosynthesis. Proteins can be extracted from the cells and used for enzyme assays to identify the specific activities required for each step of the pathway.

Investigate regulatory mechanisms: The effects of different signaling molecules, such as jasmonates or salicylic acid, on the expression of biosynthetic genes and the accumulation of this compound can be studied in a controlled manner.

Metabolic engineering: Cell cultures provide a rapid system for testing the effects of overexpressing or downregulating candidate biosynthetic genes on this compound production.

The successful application of cell suspension cultures for the production of other phenolic compounds suggests that this approach would be highly valuable for advancing our understanding of this compound biosynthesis and for developing strategies for its enhanced production.

Chemical Synthesis and Analog Generation of Calleryanin

Total Synthesis Methodologies for Calleryanin

As of the current body of scientific literature, a total synthesis of this compound has not been described. researchgate.net While its tetraacetate derivative was reportedly isolated during the total synthesis of another natural product, lacticolorin, a dedicated and complete synthetic route to this compound itself has not been published. researchgate.net The pursuit of a total synthesis of this compound would require strategic planning for the stereocontrolled formation of its glycosidic bond and the assembly of its substituted aromatic core.

Stereoselective Synthesis of this compound and its Glycosidic Linkages

Given that a total synthesis has not been reported, specific methods for the stereoselective synthesis of this compound and its characteristic β-D-glycosidic linkage are not available in the literature. Generally, the construction of 1,2-trans-β-D-glycosidic linkages is a common challenge in carbohydrate chemistry. Established methods often rely on the principle of neighboring group participation, where a participating protecting group at the C2 position of the glycosyl donor, such as an acetyl or benzoyl group, directs the stereochemical outcome of the glycosylation. This participation leads to the formation of a stable intermediate, like a dioxolenium ion, which can then be attacked by an alcohol acceptor from the opposite face, resulting in the desired 1,2-trans-glycoside. nih.gov Alternative modern approaches aim to achieve high stereoselectivity without relying on neighboring group participation, employing specific combinations of glycosyl donors, promoters, and solvent systems to control the reaction via other mechanisms, such as an SN2-type substitution. screenlib.com

Development of Synthetic Routes for this compound Analogues and Benzylic Esters

While the synthesis of this compound itself is unreported, the generation of analogues and related structures containing benzylic esters is feasible through established synthetic organic methodologies. This compound analogues, such as p-hydroxybenzoyl this compound and caffeoyl this compound, feature an ester linkage at the benzylic position of the aglycone. The synthesis of such benzylic esters can be accomplished through various routes.

One common method involves the reaction of a carboxylic acid with a benzyl halide, such as benzyl bromide, in the presence of a base like sodium bicarbonate. researchgate.net Another approach utilizes benzyl alcohol under condensation conditions. More contemporary methods offer milder conditions. For instance, 2-benzyloxy-1-methylpyridinium triflate has emerged as a reagent for the synthesis of benzyl ethers and esters under neutral conditions, which is particularly useful for sensitive substrates. researchgate.netscribd.comnih.gov This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate. researchgate.netscribd.com

The development of synthetic routes for this compound analogues would likely involve:

Synthesis of the aglycone (the non-sugar portion).

Protection of reactive functional groups.

Stereoselective glycosylation to install the glucose moiety.

Esterification at the benzylic position with a desired carboxylic acid.

Deprotection to yield the final analogue.

This modular approach would allow for the creation of a library of this compound analogues with varied ester groups, enabling structure-activity relationship studies.

Table 1: Selected Methodologies for the Synthesis of Benzylic Esters

| Method | Reagents and Conditions | Key Features |

| Alkyl Halide Esterification | α,β-unsaturated carboxylic acid, benzyl bromide, NaHCO3, DMF/1,4-dioxane, 90°C | A straightforward and high-yielding method for preparing benzyl α,β-unsaturated carboxylates. researchgate.net |

| Pyridinium Salt Method (Pre-formed) | Carboxylic acid, 2-benzyloxy-1-methylpyridinium triflate (1), triethylamine (Et3N) | Mild, neutral conditions suitable for substrates with sensitive functional groups. nih.gov |

| Pyridinium Salt Method (In Situ) | Alcohol, 2-benzyloxypyridine (2), MgO, methyl triflate, toluene, 90°C | Avoids the need to isolate the active pyridinium salt, offering operational simplicity. researchgate.netscribd.com |

| Direct C-H Esterification | Carboxylic acid, alkylarene, Pd nanoparticles on N-doped carbon (catalyst) | An atom- and step-efficient method that uses readily available alkylarenes directly, avoiding the need for benzyl halides or alcohols. youtube.com |

Semi-synthetic Approaches from Natural Precursors

Semi-synthesis is a powerful strategy in medicinal chemistry and natural product research, where a readily available natural product is used as a starting material and chemically modified to produce derivatives with improved properties or to access compounds that are difficult to synthesize from scratch. nih.gov This approach leverages the complex, stereochemically rich scaffolds provided by nature. A prominent example is the production of the antimalarial drug artemisinin, where its precursor, artemisinic acid, is produced via fermentation in engineered yeast and then converted chemically to the final product. youtube.com

This compound is a natural product isolated from plants like Pyrus calleryana. scribd.com This makes it a potential candidate for semi-synthetic modification. Starting with naturally isolated this compound, chemists could perform targeted reactions to create analogues. For example, the free hydroxyl groups on the glucose unit or the phenolic hydroxyl group could be selectively functionalized. The ester bond in naturally occurring this compound esters could be hydrolyzed and then re-esterified with different carboxylic acids to generate a variety of novel analogues. However, despite the potential of this approach, no specific semi-synthetic routes starting from this compound have been reported in the scientific literature to date. The development of such methods would depend on the efficient isolation of the starting material from its natural source in sufficient quantities.

Mechanistic Elucidation of Calleryanin S Biological Roles and Activities

Contributions to Plant Defense and Resistance Mechanisms

Plants employ a complex array of defense strategies to protect themselves against biotic stresses, including herbivores and pathogens. Calleryanin, as a secondary metabolite, is understood to play a role within these intricate defense systems.

Modulation of Insect-Plant Interactions

Plants have evolved sophisticated mechanisms to deter insect herbivores, ranging from physical barriers to the production of chemical compounds. Secondary metabolites, such as phenolic compounds, are crucial in these interactions, often acting as deterrents or toxins to insects researchgate.net. While specific studies detailing this compound's direct modulation of insect-plant interactions are limited in the provided literature, its presence within Pyrus calleryana suggests a potential role in the plant's broader defense repertoire against herbivory. The emission of volatile organic compounds (VOCs) is a known plant signaling mechanism that mediates interactions with insects, influencing attraction or repulsion nih.gov. Phenolic compounds, in general, contribute to these chemical defense strategies, impacting insect feeding behavior and survival researchgate.net.

Inhibition of Microbial Growth in Symbiotic Systems

Plants are constantly exposed to a multitude of microorganisms, and their defense mechanisms often include compounds with antimicrobial properties. Phenolic compounds, including those found in Pyrus species, have been reported to exhibit antimicrobial activities researchgate.net. This compound, as a phenolic glycoside, is implicated in plant defense mechanisms that may involve the inhibition of microbial growth medchemexpress.commedchemexpress.eu. While the specific context of "symbiotic systems" in the outline is broad, this compound's general antimicrobial potential suggests it could contribute to plant resistance against microbial pathogens, potentially influencing the plant's microbiome or its interactions with symbiotic microorganisms.

Effects on Enzyme Activity (e.g., Cellulase (B1617823) Inhibition)

Certain plant compounds can interfere with the biological processes of other organisms, including the activity of enzymes crucial for their survival. There is an indication that this compound may inhibit enzyme activity researchgate.net. In the context of insect-plant interactions, this could involve enzymes necessary for host plant degradation. For instance, studies on the Asian longhorned beetle have shown that larvae feeding on Pyrus calleryana wood exhibited suppressed total gut cellulase activity, with this compound being identified as a compound present in the wood that may inhibit enzyme activity researchgate.net. This suggests a potential role for this compound in hindering the digestive processes of herbivores by affecting key enzymes like cellulase.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

This compound is recognized for its significant antioxidant properties, which are attributed to its phenolic structure. These properties allow it to counteract oxidative stress by scavenging free radicals.

In Vitro Antioxidant Assays and Activity Profiles

In vitro assays are commonly employed to quantify the antioxidant capacity of plant extracts and isolated compounds. This compound and extracts from Pyrus calleryana have demonstrated notable free radical scavenging activity, particularly against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Anti-inflammatory Mechanismsfrontiersin.orgnih.gov

This compound exhibits significant potential in modulating inflammatory responses, a critical aspect of many physiological and pathological processes. Its mechanisms of action are being investigated to understand how it can mitigate inflammation at a cellular and molecular level.

Attenuation of Inflammatory Responses (e.g., LPS-induced)frontiersin.org

Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to various diseases. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammatory responses, commonly used in research models to study anti-inflammatory agents mdpi.commedsci.orgnih.govscielo.br. Studies suggest that this compound possesses anti-inflammatory activity, demonstrating efficacy comparable to or exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) researchgate.netresearchgate.net. Research indicates that extracts from Pyrus calleryana, which contain this compound, exhibit notable anti-inflammatory properties researchgate.net. While specific molecular targets for this compound in LPS-induced inflammation are still under detailed investigation, compounds with similar structures are known to interfere with inflammatory pathways, such as reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and inhibiting key inflammatory mediators medsci.orgnih.govscielo.br.

Impact on Endothelial Cell Physiologyfrontiersin.org

Endothelial cells form the inner lining of blood vessels and play a crucial role in maintaining vascular homeostasis, including regulating inflammation, vascular tone, and permeability frontiersin.orgnih.govmdpi.comoregonstate.edunih.gov. In a healthy state, the endothelium provides an anti-inflammatory and anti-coagulatory surface. However, during inflammatory conditions, endothelial cells can become activated, leading to increased leukocyte adhesion, vascular permeability, and the release of pro-inflammatory mediators frontiersin.orgmdpi.comnih.gov. While the general role of endothelial cells in inflammation is well-established, specific research detailing this compound's direct impact on endothelial cell physiology, such as its effects on glycocalyx integrity, adhesion molecule expression, or signaling pathways within these cells, is not extensively detailed in the provided literature. However, its general anti-inflammatory properties suggest a potential to positively influence endothelial cell function during inflammatory insults.

Role in Tissue Regeneration and Wound Healing Processesvulcanchem.commedchemexpress.com

The capacity of this compound to support tissue regeneration and wound healing is an area of significant research interest, particularly due to its antioxidant properties and its influence on key cellular processes involved in repair.

Influence on Dermal Fibroblast Proliferation and Migrationvulcanchem.commedchemexpress.com

Fibroblasts are central to wound healing, actively participating in tissue repair through proliferation, migration, and the synthesis of extracellular matrix (ECM) components nih.govsemanticscholar.orgnih.gov. Studies evaluating Pyrus calleryana extracts, which contain this compound, have included assessments of their wound-healing potential using fibroblast migration assays researchgate.net. Vanilloylthis compound, specifically, has been associated with wound-healing properties vulcanchem.com. The compound's ability to influence fibroblast proliferation and migration is a key mechanism through which it may promote tissue regeneration. By enhancing these cellular activities, this compound could facilitate the closure of wounds and the restoration of damaged tissue nih.govnih.gov.

Regulation of Extracellular Matrix Remodeling Genes (e.g., MMP-1, COL1A1)vulcanchem.commedchemexpress.com

Effective wound healing and tissue regeneration critically depend on the dynamic remodeling of the extracellular matrix (ECM). This process involves the coordinated action of enzymes like matrix metalloproteinases (MMPs) and the synthesis of structural proteins such as collagen nih.govmdpi.comnih.govbiorxiv.orgmdpi.com. Specifically, MMP-1 is involved in collagen degradation, while COL1A1 is a major component of type I collagen, essential for ECM structure nih.govmdpi.com. Research evaluating Pyrus calleryana for wound healing activities has included the analysis of genes such as MMP-1 and COL1A1, suggesting a role for compounds within this plant in regulating ECM remodeling researchgate.net. This compound's influence on these genes is a critical area of study for understanding its contribution to tissue repair processes.

Table 1: Key Genes in Extracellular Matrix Remodeling

| Gene Name | Function | Role in Wound Healing |

| MMP-1 | Matrix Metalloproteinase-1 (Collagenase-1) | Degrades collagen types I, II, and III, facilitating ECM turnover and tissue remodeling. |

| COL1A1 | Collagen Type I Alpha 1 Chain | Encodes the alpha-1 chain of type I collagen, the most abundant collagen in connective tissues. |

Enzyme Inhibitory Profilesnih.gov

This compound and related compounds from Pyrus calleryana have been investigated for their enzyme inhibitory activities. Extracts from P. calleryana fruit have demonstrated significant inhibitory properties against enzymes such as α-glucosidase and tyrosinase, suggesting potential applications in metabolic disorders and skin biology researchgate.net. Furthermore, this compound has been identified in studies investigating acetylcholinesterase (AChE) inhibitors, although its specific inhibitory activity against AChE or other enzymes requires further detailed characterization medchemexpress.eunih.govmdpi.com. The precise profile of enzymes inhibited by this compound is an active area of research, aiming to elucidate its therapeutic potential in various enzymatic pathways.

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structure of this compound was established through a combination of powerful spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive mapping of the molecule's atomic connectivity and stereochemistry. Early structural work, notably by Challice, Loeffler, and Williams in 1980, laid the groundwork by confirming the compound's structure using Nuclear Magnetic Resonance (NMR) analysis, among other methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. Key signals include those from the aromatic ring of the aglycone, the benzylic methylene protons, and the protons of the glucose moiety. The chemical shifts (δ) and coupling constants (J) allow for the determination of the substitution pattern on the aromatic ring and the relative stereochemistry of the sugar protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, glycosidic), providing a carbon fingerprint of the molecule. For this compound, this includes signals for the aromatic carbons, the benzylic carbon, and the six carbons of the glucose unit. The downfield shift of one of the aromatic carbons confirms its attachment to the glycosidic linkage.

Detailed 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be required to definitively link all proton and carbon signals, confirming the precise location of the glucose unit on the 3,4-dihydroxybenzyl alcohol aglycone.

Interactive Data Table: Hypothetical NMR Data for this compound (Note: As the specific spectral data from the original elucidation studies is not publicly available, the following table is a representative example based on the known structure and typical chemical shifts for similar compounds. It is for illustrative purposes only.)

| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Aglycone | ||||

| 1 | 131.5 | - | - | - |

| 2 | 116.0 | 6.80 | d | 8.0 |

| 3 | 145.0 | - | - | - |

| 4 | 145.5 | - | - | - |

| 5 | 115.5 | 6.90 | d | 2.0 |

| 6 | 119.0 | 6.75 | dd | 8.0, 2.0 |

| 7 (CH₂) | 64.0 | 4.50 | s | - |

| Glucose | ||||

| 1' | 102.0 | 4.85 | d | 7.5 |

| 2' | 74.0 | 3.50 | m | - |

| 3' | 77.0 | 3.45 | m | - |

| 4' | 70.5 | 3.40 | m | - |

| 5' | 76.5 | 3.35 | m | - |

| 6'a | 61.5 | 3.90 | dd | 12.0, 2.0 |

| 6'b | 61.5 | 3.70 | dd | 12.0, 5.5 |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Fragmentation Analysis

HRESI-MS is a vital technique for determining the elemental composition and obtaining structural information through fragmentation patterns. For this compound, HRESI-MS provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of its elemental formula (C₁₃H₁₈O₈).

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion. The resulting fragment ions provide evidence for the molecule's substructures. A characteristic fragmentation pattern for this compound would involve the cleavage of the glycosidic bond, resulting in two major fragments: one corresponding to the 3,4-dihydroxybenzyl alcohol aglycone and the other to the glucose moiety (a loss of 162 Da). Further fragmentation of the aglycone can help confirm the positions of the hydroxyl groups.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly the conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of a substituted benzene ring. The presence of hydroxyl groups on the aromatic ring influences the position and intensity of these absorption bands.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl (O-H) groups (both phenolic and alcoholic), aromatic C-H and C=C stretching, C-O stretching (from the alcohol, phenol, and ether linkages), and the C-H bonds of the aliphatic portions of the molecule.

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment

The analysis of this compound from its natural source, such as the leaves or fruit of Pyrus calleryana, requires robust chromatographic methods to isolate it from a complex mixture of other plant metabolites.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the isolation, purification, and quantification of this compound. Reversed-phase HPLC, using a C18 column, is typically employed for separating phenolic compounds. A gradient elution system, commonly using a mixture of water (often acidified with formic or acetic acid) and a more nonpolar organic solvent like methanol or acetonitrile, allows for the effective separation of this compound from other phenolics with different polarities. Detection is commonly achieved using a photodiode array (PDA) detector, which can simultaneously monitor absorbance at multiple wavelengths and provide a UV spectrum of the eluting peak, aiding in its identification. Preparative HPLC can be used to isolate larger quantities of the pure compound for further structural studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

While this compound itself is a non-volatile glycoside and thus not directly suitable for GC-MS analysis without derivatization, this technique is invaluable for analyzing related, more volatile metabolites in Pyrus calleryana extracts. For instance, after hydrolysis of an extract, the resulting aglycone (3,4-dihydroxybenzyl alcohol) and other smaller phenolic compounds can be derivatized (e.g., through silylation) to increase their volatility. GC-MS analysis of these derivatives can provide a detailed profile of the smaller phenolic constituents of the plant, indirectly supporting the structural characterization of this compound by identifying its core components.

Unraveling this compound: A Deep Dive into its Structural and Analytical Characterization

The intricate world of natural product chemistry continually unveils compounds with unique structural features and potential biological significance. Among these is this compound, a phenolic glycoside that has garnered scientific interest. This article provides a focused exploration of the advanced analytical techniques employed for the structural elucidation and quantitative analysis of this noteworthy chemical entity.

Future Directions in Calleryanin Research

Investigation of Novel Biosynthetic Pathways and Genetic Control Mechanisms

The biosynthesis of phenolic compounds in plants is a complex process involving a network of enzymes and regulatory genes. While the general pathways for flavonoids and other phenolics are well-established, the specific enzymatic steps and genetic control mechanisms leading to Calleryanin are yet to be elucidated. Future research should focus on identifying the specific genes and enzymes involved in the this compound biosynthetic pathway. The regulation of anthocyanin biosynthesis, for instance, is known to be controlled by a complex of transcription factors, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 proteins mdpi.com. A key research direction will be to investigate whether similar regulatory complexes, or perhaps novel transcription factors, govern the production of this compound in plants like Pyrus calleryana.

Understanding these pathways and their genetic regulation is crucial. For example, key regulatory genes such as C1, Pl1, and ZmHY5 have been identified as playing a role in anthocyanin biosynthesis in maize frontiersin.orgnih.gov. Identifying the analogous genes for this compound synthesis could allow for the genetic modification of plants to enhance its production. Future studies could employ transcriptomic analysis of this compound-producing plant tissues to identify candidate genes that are co-expressed with the compound's accumulation. This knowledge will be foundational for metabolic engineering efforts and for understanding the compound's role within the plant's metabolic network. The complex interplay of environmental factors on gene expression related to mycotoxin biosynthesis suggests that external stimuli could also play a significant role in regulating this compound production, a hypothesis that warrants further investigation mdpi.com.

Exploration of Undiscovered Biological Activities and Molecular Targets

Phenolic compounds are renowned for a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While this compound's bioactivity profile is largely unexplored, its chemical structure suggests it may possess significant therapeutic potential. A primary future direction is the comprehensive screening of this compound for a broad range of biological activities. This could include assessing its efficacy against various cancer cell lines, pathogenic microbes, and inflammatory pathways. For instance, the flavonoid baicalein has been shown to exhibit anticancer and neuroprotective effects by interacting with specific molecular targets nih.govnih.gov.

Identifying the specific molecular targets of this compound is a critical next step. Modern chemoproteomic approaches, such as affinity capture combined with mass spectrometry, can be employed to identify the proteins that this compound directly interacts with within a cell nih.gov. This will provide crucial insights into its mechanism of action. Furthermore, the synthesis of novel this compound derivatives could lead to compounds with enhanced potency or novel biological activities mdpi.comnih.govmdpi.com. As seen with other natural compounds, slight modifications to the chemical structure can significantly alter the therapeutic properties. Future research should therefore involve both the screening of the natural compound and the exploration of its synthetic derivatives to uncover new therapeutic avenues.

Application of Advanced Synthetic Biology for this compound Production

The production of valuable plant-derived compounds is often limited by low yields from natural sources and the complexity of chemical synthesis. Synthetic biology and metabolic engineering offer a promising alternative for the sustainable and scalable production of this compound. nih.govacs.orgijpsjournal.comnih.govmdpi.com Future research should focus on engineering microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound. nih.govchalmers.se This involves identifying the complete biosynthetic pathway for this compound and introducing the corresponding genes into a microbial chassis.

The field of synthetic biology has seen rapid advancements, enabling the construction of complex metabolic pathways in microorganisms. ijpsjournal.commdpi.com These engineered microbes can then be cultivated in fermenters to produce large quantities of the desired compound from simple sugars. acs.orgnih.gov This approach has been successfully used for the production of other phenolic compounds and pharmaceuticals. nih.govnih.gov For this compound, this would not only provide a reliable source for research and potential commercialization but also allow for the production of novel derivatives by introducing enzymes from other organisms into the engineered pathway. Furthermore, synthetic biology tools can be used to optimize production levels by fine-tuning gene expression and metabolic fluxes within the microbial host. mdpi.com The development of photosynthetic microorganisms as production hosts also presents a sustainable long-term goal. nih.govresearchgate.net

Elucidation of this compound's Precise Ecological Roles in Plant Resilience and Stress Responses

Phenolic compounds in plants are known to play crucial roles in defense against herbivores, pathogens, and abiotic stresses such as UV radiation. The precise ecological functions of this compound in its native plant, Pyrus calleryana, remain to be determined. Future research should investigate the role of this compound in the plant's resilience to various environmental stressors. uu.nlfrontiersin.orgresearchgate.net Studies have shown that the Callery pear exhibits high resistance to multiple diseases, and it is plausible that this compound contributes to this trait. nih.gov

A transcriptomic analysis of Pyrus calleryana in response to the fungal pathogen Alternaria alternata revealed the upregulation of genes involved in defense responses, including various transcription factors. nih.gov Future studies could investigate whether the expression of genes in the this compound biosynthetic pathway is also induced upon pathogen attack or other stress conditions. This would provide strong evidence for its role in plant defense. Moreover, understanding how plant diversity and the functional traits of individual species contribute to ecosystem resilience in the face of climate extremes is a growing area of ecological research. nih.govresearchgate.net Elucidating the specific contribution of this compound to the stress tolerance of Pyrus calleryana will not only enhance our understanding of plant-environment interactions but may also provide insights for developing more resilient crops.

Development of High-Throughput Analytical Platforms for Comprehensive Profiling

To fully explore the biosynthesis, biological activities, and ecological roles of this compound, robust and efficient analytical methods are essential. While standard techniques like High-Performance Liquid Chromatography (HPLC) are valuable, the development of high-throughput analytical platforms will be crucial for future research. mdpi.comnih.govbohrium.com Mass spectrometry-based metabolomics platforms, for example, allow for the rapid and comprehensive analysis of a wide range of metabolites in biological samples. nih.govescholarship.orgosti.gov

Q & A

Q. What validated analytical techniques are recommended for identifying and characterizing Calleryanin in plant extracts?

To ensure accurate identification, researchers should employ a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is effective for quantifying this compound in complex matrices, while nuclear magnetic resonance (NMR) spectroscopy provides structural elucidation . Protocols should specify solvent systems, column types, and calibration standards to enhance reproducibility .

Q. What established protocols optimize the isolation of this compound with high yield and purity?

Sequential solvent extraction (e.g., ethanol-water gradients) followed by column chromatography (e.g., Sephadex LH-20) is widely used. Critical parameters include temperature control to prevent degradation and pH adjustments to stabilize glycosidic bonds . Purity validation requires thin-layer chromatography (TLC) with UV-vis detection and comparison to authenticated standards .

Q. How do structural features of this compound influence its solubility and stability in aqueous environments?

The glycosylation pattern and hydroxyl group positioning dictate hydrophilicity. Stability assays under varying pH (3–9) and temperature (4–37°C) conditions, monitored via UV-spectrophotometry, reveal degradation kinetics. Buffered solutions (e.g., phosphate buffer, pH 6.8) are recommended for in vitro studies .

Q. What in vitro assays are suitable for preliminary screening of this compound’s antioxidant activity?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays are standard. Researchers must normalize results to gallic acid equivalents and account for matrix interference using blank controls . Triplicate measurements under controlled light and temperature minimize variability .

Q. How can researchers confirm the absence of co-eluting contaminants in this compound isolates?

High-resolution MS (HRMS) and two-dimensional NMR (e.g., HSQC, HMBC) are essential. Comparative analysis with databases like PubChem or Reaxys ensures spectral alignment. Contaminant thresholds should adhere to ICH guidelines for impurities in natural products .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

Systematic reviews (Cochrane criteria) should assess study design heterogeneity, including cell lines, dosages, and exposure times . Meta-analyses using random-effects models can quantify variability, while sensitivity analyses identify outliers. Reporting should follow PRISMA guidelines to ensure transparency .

Q. How can in silico modeling predict this compound’s interactions with cytochrome P450 enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities and conformational changes. Researchers must validate predictions with in vitro CYP inhibition assays, using ketoconazole as a positive control .

Q. What experimental designs mitigate this compound’s photodegradation in pharmacokinetic studies?

Light-protected containers (amber glass) and antioxidant additives (e.g., ascorbic acid) enhance stability. Stability-indicating HPLC methods (e.g., gradient elution with photodiode array detection) monitor degradation products. Accelerated stability testing (40°C/75% RH) predicts shelf-life under stress conditions .

Q. How do researchers address batch-to-batch variability in this compound sourcing for longitudinal studies?

Phytochemical fingerprinting via HPTLC or NMR metabolomics ensures batch consistency. Collaborative sourcing agreements with botanical gardens or herbaria standardize plant material. Multi-laboratory validation studies reduce inter-lab variability .

Q. What mechanistic studies elucidate this compound’s role in modulating NF-κB signaling pathways?

Knockdown experiments (siRNA/shRNA) in TLR4-activated macrophages, combined with Western blotting for IκBα phosphorylation, clarify upstream targets. Co-immunoprecipitation (Co-IP) identifies protein interactions, while chromatin immunoprecipitation (ChIP) assays map DNA binding sites .

Methodological Considerations

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Experimental Reproducibility : Adhere to Beilstein Journal guidelines for detailed method descriptions and supplementary data submission .

- Ethical Compliance : Validate plant sourcing with CITES permits and Nagoya Protocol adherence for biodiversity conservation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.